molecular formula C5H10F2O B1461864 3,3-Difluoro-2,2-dimethylpropan-1-ol CAS No. 2098097-57-3

3,3-Difluoro-2,2-dimethylpropan-1-ol

Cat. No.: B1461864
CAS No.: 2098097-57-3
M. Wt: 124.13 g/mol
InChI Key: XZAFPDPMGJXCKK-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpropan-1-ol is a chemical compound with the CAS Number: 2098097-57-3 . It has a molecular weight of 124.13 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H10F2O . The InChI code for this compound is 1S/C5H10F2O/c1-5(2,3-8)4(6)7/h4,8H,3H2,1-2H3 .

It is stored at a temperature of 4°C .

Scientific Research Applications

Conformational Stability and Structure

Research by Badawi (1995) examined the conformational stability and structure of various derivatives including 3,3-difluoro derivatives. The study utilized ab initio calculations to predict the low-energy form of these compounds, finding significant impacts of methyl and fluorine substitution on the barrier to internal rotation in these molecules (Badawi, 1995).

Hydrogen Bonding in Derivatives

Li et al. (1994) explored the hydrogen bonding in ferrocene derivatives, including compounds related to 3,3-difluoro-2,2-dimethylpropan-1-ol. The study revealed that these molecules are linked by hydrogen bonds forming specific structural patterns (Li, Ferguson, Glidewell, & Zakaria, 1994).

NMR Assignments for New Organocatalysts

A study by Yan-fang (2008) provided complete NMR assignments for derivatives including this compound based organocatalysts. This research aids in understanding the catalyzing mechanism of these compounds (Yan-fang, 2008).

Synthesis of CMe2CF3-Containing Heteroarenes

Shi et al. (2018) developed a method for the synthesis of CMe2CF3-containing heteroarenes, involving the use of 3,3,3-trifluoro-2,2-dimethylpropanoic acid, demonstrating its utility in drug discovery processes (Shi, Liu, Wang, Huang, Qing, & Xu, 2018).

Transition-Metal-Free Decarboxylation

Liu et al. (2018) reported on the transition-metal-free decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid for the preparation of C(CF3)Me2-containing heteroarenes. This method offers potential applications in drug discovery without the need for transition-metal catalysts (Liu, Huang, Qing, & Xu, 2018).

Synthesis of Nucleoside Analogs

Wu et al. (2004) synthesized 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analog with significant activities against HIV and HBV, from gem-difluorohomoallyl alcohol, a derivative of this compound (Wu, Zhang, Meng, & Qing, 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 .

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-5(2,3-8)4(6)7/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAFPDPMGJXCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098097-57-3
Record name 3,3-difluoro-2,2-dimethylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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